{8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride
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Overview
Description
{8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride is a useful research compound. Its molecular formula is C7H9Cl3N4 and its molecular weight is 255.53. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis
- Synthesis Techniques : The efficient synthesis of triazolopyridines, including derivatives of the compound , has been achieved using oxidative cyclization techniques. For example, using N-Chlorosuccinimide (NCS) under mild conditions, researchers synthesized triazolopyridines with potential pharmaceutical applications (El-Kurdi et al., 2021).
Crystal Structure and Analysis
- X-ray Crystallography : The crystal structure of various derivatives of the compound has been determined. For instance, a novel 1,2,4-triazolopyridine compound with antifungal activity was characterized using X-ray diffraction analysis (Wang et al., 2018).
Biological Activities
- Antifungal Activity : Certain derivatives of the compound have demonstrated antifungal activities. For example, a study synthesized novel 1,2,4-triazolopyridine derivatives containing the trifluoromethyl moiety, which exhibited weak antifungal activity (Yang et al., 2015).
- Insecticidal and Fungicidal Properties : Some derivatives have shown good antifungal and insecticidal activities. For example, specific derivatives displayed high inhibition rates against certain fungi and more than 90% mortality against specific insects (Xu et al., 2017).
Applications in Electronics
- Electroluminescent Properties : Derivatives of the compound have been used in the synthesis of materials for organic light-emitting diodes (OLEDs), demonstrating potential in electronic applications. For instance, bipolar red host materials based on triazolopyridine were synthesized for use in red phosphorescent OLEDs, showing promising electroluminescent performance (Kang et al., 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .
Mode of Action
The compound interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the activity of these kinases, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases affects several biochemical pathways. Most notably, it disrupts the intracellular signaling of A549 cells, a type of lung cancer cell . This disruption leads to a decrease in the expression of c-Met and VEGFR-2, further inhibiting cell growth .
Pharmacokinetics
It is known that the compound has a molecular weight of 15357 , which may influence its absorption and distribution within the body
Result of Action
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of A549 cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator Additionally, the compound’s efficacy may be influenced by the presence of other substances in the environment, such as other drugs or chemicals
Properties
IUPAC Name |
(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4.2ClH/c8-5-2-1-3-12-6(4-9)10-11-7(5)12;;/h1-3H,4,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFCJKAXGQTGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)Cl)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031269-53-9 |
Source
|
Record name | {8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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